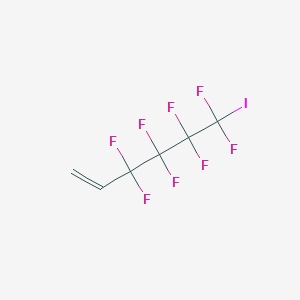

3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene

Description

Contextualizing 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene within Organofluorine Chemistry and Fluoroalkenes

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a unique position in the chemical sciences due to the profound effects that fluorine substitution has on the physical and chemical properties of molecules. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional stability, and the high electronegativity of fluorine can significantly alter the electronic nature of a molecule. These properties are harnessed in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials.

Fluoroalkenes, a subclass of organofluorine compounds characterized by a carbon-carbon double bond with at least one fluorine atom attached to it, are of particular importance. The presence of both a reactive double bond and the unique properties of the fluorine atoms make them valuable synthons for the creation of complex fluorinated molecules. This compound is a prime example of a fluoroalkene, featuring a terminal double bond and a substantial fluorinated alkyl chain.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H3F8I |

| Molecular Weight | 353.98 g/mol |

| CAS Number | 203929-12-8 |

The Significance of Iodinated Fluorocarbons as Synthetic Intermediates

The strategic placement of an iodine atom on a fluorinated carbon chain, as seen in this compound, is a key feature that greatly enhances its synthetic utility. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, making iodinated fluorocarbons valuable intermediates.

These compounds can participate in a range of reactions, including:

Radical Reactions: The carbon-iodine bond can undergo homolytic cleavage to generate perfluoroalkyl radicals. These radicals can then add to unsaturated systems, such as alkenes and alkynes, in a process known as atom transfer radical addition (ATRA). pharmaguideline.comresearchgate.netresearchgate.net This is a powerful method for the construction of carbon-carbon bonds and the introduction of perfluoroalkyl moieties into organic molecules.

Coupling Reactions: Iodinated fluorocarbons can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecules.

Nucleophilic Substitution: The iodine atom can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups at that position.

The combination of a reactive alkene and a versatile iodo group in this compound makes it a bifunctional molecule with significant potential for the synthesis of novel fluorinated compounds.

Research Landscape and Scholarly Focus on this compound

While specific research articles focusing solely on this compound are not abundant, the broader research context points to its importance as a product of telomerization reactions and as a precursor in polymer and materials science.

The synthesis of compounds with the general structure CH2=CHCH2(CF2CF2)nI, where 'n' can vary, is typically achieved through the free-radical initiated telomerization of tetrafluoroethylene (B6358150) (TFE) with allyl iodide. In this reaction, a perfluoroalkyl radical, often generated from a perfluoroalkyl iodide initiator, adds to TFE molecules, and the growing chain is then terminated by abstracting an iodine atom from allyl iodide. This process can lead to a mixture of telomers with different numbers of TFE units. For this compound, this would correspond to the addition of two TFE units.

The primary research interest in such molecules lies in their potential as monomers or chain-transfer agents in polymerization reactions. The terminal double bond can undergo polymerization, leading to polymers with fluorinated side chains. These fluorinated polymers are known for their unique properties, including low surface energy, high thermal and chemical stability, and oleophobicity and hydrophobicity. Such characteristics are highly desirable for applications in coatings, surfactants, and advanced materials.

The presence of the iodine atom also allows for post-polymerization modification, further expanding the potential applications of polymers derived from this monomer.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6-octafluoro-6-iodohex-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F8I/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXYRRIBHBIXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F8I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896608 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203929-12-8 | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-6-iodo-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203929-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203929128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6-octafluoro-6-iodohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3,3,4,4,5,5,6,6 Octafluoro 6 Iodohex 1 Ene

Established Synthetic Pathways for the Preparation of 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene

While a direct, documented synthesis of this compound is not extensively reported in the literature, established methodologies for the synthesis of similar fluorinated structures provide a clear blueprint for its plausible preparation. A logical and established approach would involve a two-step sequence: the synthesis of a suitable perfluoroalkyl iodide precursor, followed by the introduction of a vinyl group.

One of the most common methods for generating perfluoroalkyl iodides is through the telomerization of tetrafluoroethylene (B6358150) (TFE). In this process, a telogen, such as pentafluoroiodoethane, reacts with a taxogen, TFE, to produce a homologous series of perfluoroalkyl iodides. guidechem.com By controlling the reaction conditions, the synthesis can be directed towards the desired chain length. For the synthesis of the C4F8I moiety, a likely precursor would be 1-iodononafluorobutane (C4F9I).

Once the perfluoroalkyl iodide precursor is obtained, the terminal alkene can be introduced through various established reactions. A prominent method is the radical addition of the perfluoroalkyl iodide to a C2 synthon, such as acetylene (B1199291). This reaction, often initiated by thermal or photochemical means, or through the use of a radical initiator, would proceed through the addition of the perfluoroalkyl radical to the acetylene triple bond, followed by iodine atom transfer to yield the desired product.

Development of Novel Synthetic Routes to Access this compound

The development of novel synthetic routes for fluorinated molecules often focuses on improving efficiency, selectivity, and functional group tolerance. For a molecule like this compound, novel approaches could leverage modern catalytic methods.

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions. While not a direct synthesis, the functionalization of a pre-existing fluorinated alkene could be a viable strategy. More directly, metal-catalyzed additions of perfluoroalkyl iodides to alkynes offer a milder alternative to traditional radical methods.

Another area of development is the use of alternative precursors and reaction pathways. For instance, the reaction of perfluoroalkyl iodides with propargyl alcohol, followed by subsequent dehydration or elimination reactions, could provide a route to the desired terminal alkene. escholarship.org This approach offers the potential for greater control over the reaction and access to a wider range of functionalized derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side products. For the synthesis of this compound, several parameters would need to be carefully controlled, particularly in the key step of vinyl group introduction.

In a radical addition to acetylene, factors such as the choice of initiator, reaction temperature, and the molar ratio of reactants would significantly impact the outcome. The use of different initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, would influence the rate of radical generation and, consequently, the reaction kinetics. Temperature control is also critical, as higher temperatures can lead to undesired side reactions, including polymerization of the acetylene.

The following interactive table illustrates typical parameters that would be optimized for the radical addition of a perfluoroalkyl iodide to an alkyne:

| Parameter | Range/Options | Rationale |

| Initiator | AIBN, Benzoyl Peroxide, UV light | Controls the rate of radical formation. |

| Temperature | 50-100 °C | Influences reaction rate and selectivity. |

| Solvent | Acetonitrile, Dichloromethane | Affects solubility and reaction kinetics. |

| Reactant Ratio | 1:1 to 1:2 (Perfluoroalkyl iodide:Alkyne) | Can influence product distribution and minimize side reactions. |

Precursor Chemistry and Stereoselective Synthesis Approaches for Fluorinated Hexene Derivatives

The primary precursor for the synthesis of this compound is a C4 perfluoroalkyl iodide. As mentioned, 1-iodononafluorobutane (C4F9I) is a common starting material. Its synthesis can be achieved through the telomerization of tetrafluoroethylene with pentafluoroiodoethane. guidechem.com An alternative laboratory-scale synthesis involves the reaction of perfluoropentanoic acid with iodine in the presence of an aluminate ionic liquid catalyst. chemicalbook.com

Stereoselectivity is a critical consideration in the synthesis of many complex organic molecules. While the target compound, this compound, does not possess any stereocenters, the principles of stereoselective synthesis are highly relevant to the broader class of fluorinated hexene derivatives.

The introduction of fluorine and other functional groups can create chiral centers, and controlling the stereochemical outcome of these reactions is a significant challenge. For example, in the synthesis of fluorinated alkenes, achieving high E/Z selectivity is often a key objective. This can be influenced by the choice of catalyst, reaction conditions, and the nature of the substrates. For instance, in the synthesis of vinyl fluorides, specific olefination reactions can provide high isomeric purity. nih.gov

Furthermore, the radical addition of perfluoroalkyl iodides to chiral allenes or alkynes can lead to the formation of stereogenic centers. The facial selectivity of the radical attack can often be influenced by steric or electronic factors within the substrate, or by the use of chiral catalysts or auxiliaries. While not directly applicable to the synthesis of the title compound, these principles are fundamental to the design of synthetic routes for more complex, chiral fluorinated hexene derivatives.

Chemical Reactivity and Derivatization Studies of 3,3,4,4,5,5,6,6 Octafluoro 6 Iodohex 1 Ene

Reactivity of the Carbon-Iodine Bond in 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene

The carbon-iodine (C-I) bond in this compound is the most reactive site for many transformations. The bond is relatively weak and polarized due to the high electronegativity of the adjacent perfluorinated carbon chain, making the terminal carbon electrophilic and the iodine a good leaving group. This reactivity enables a variety of transformations, including cross-coupling, nucleophilic substitution, and radical reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the iodide moiety of this compound serves as an excellent electrophilic partner in these transformations. numberanalytics.com The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. wikipedia.org

Heck Reaction : The Heck reaction involves the coupling of an alkyl or aryl halide with an alkene. thieme-connect.delibretexts.org In this context, this compound can couple with various alkenes to introduce the 3,3,4,4,5,5,6,6-octafluorohex-1-ene moiety onto other molecules. The reaction is typically catalyzed by a palladium(0) complex. thieme-connect.de

Sonogashira Reaction : This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The C-I bond in the title compound is highly reactive in Sonogashira couplings, enabling the synthesis of complex alkynyl derivatives under mild conditions, often using a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.org

Suzuki Reaction : The Suzuki reaction couples an organoboron compound with an organic halide. nih.gov Aryl or vinyl boronic acids can react with this compound to form new C-C bonds. This reaction is known for its high functional group tolerance. frontiersin.org Copper-catalyzed variations have also been developed for coupling with highly fluorinated substrates. researchgate.net

Stille Reaction : The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org This method is also applicable to perfluoroalkyl iodides, allowing for the formation of C-C bonds with a wide range of organostannane reagents. lookchem.comnih.gov The reaction is valued for its tolerance of various functional groups and its relative insensitivity to the presence of water.

| Reaction | Coupling Partner | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) co-catalyst, Amine base | Internal Alkyne |

| Suzuki | Organoboron (e.g., Phenylboronic acid) | Pd catalyst, Base | Biaryl or Substituted Alkene |

| Stille | Organostannane (e.g., Vinyltributyltin) | Pd catalyst | Diene or Substituted Alkene |

The carbon atom attached to the iodine in this compound is highly electrophilic due to the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain. This makes it susceptible to attack by nucleophiles, leading to the displacement of the iodide ion, which is an excellent leaving group.

Common nucleophiles such as alkoxides, thiolates, amines, and carbanions can displace the iodide to form a variety of functionalized derivatives. These reactions typically follow an SN2 mechanism. The reaction rate is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding methyl ether, while reaction with sodium cyanide would introduce a nitrile group.

The C-I bond in perfluoroalkyl iodides is susceptible to homolytic cleavage upon initiation by heat, light, or a radical initiator. This cleavage generates a highly reactive perfluoroalkyl radical. This reactivity is a cornerstone of many synthetic applications.

The generated 3,3,4,4,5,5,6,6-octafluorohex-1-en-6-yl radical can participate in a variety of radical-mediated transformations. A key reaction is the radical addition to unsaturated systems like alkenes and alkynes. nih.govmdpi.comlibretexts.org This process allows for the introduction of the fluorinated chain into a wide range of organic molecules, forming new carbon-carbon bonds. pressbooks.pub The orientation of addition to unsymmetrical alkenes typically proceeds to form the most stable radical intermediate. libretexts.org

| Initiation Method | Reactive Intermediate | Subsequent Reaction Type | Example Product Class |

|---|---|---|---|

| Thermal/Photochemical | Perfluoroalkyl Radical | Radical addition to an alkene | Functionalized fluoroalkanes |

| Radical Initiator (e.g., AIBN) | Perfluoroalkyl Radical | Atom transfer radical polymerization (ATRP) | Fluorinated polymers |

| Single Electron Transfer (SET) | Perfluoroalkyl Radical | Reductive coupling | Perfluorinated dimers |

Reactivity of the Fluoroalkene Moiety in this compound

The terminal double bond in this compound exhibits reactivity distinct from that of typical hydrocarbon alkenes. The presence of the strongly electron-withdrawing perfluoroalkyl substituent significantly lowers the electron density of the π-system, rendering the alkene "electron-poor."

The electron-deficient nature of the double bond in this compound dictates its behavior in addition reactions.

Nucleophilic Addition : Unlike simple alkenes which are electron-rich and react with electrophiles, the fluoroalkene moiety is susceptible to attack by nucleophiles. libretexts.orgnih.gov Strong nucleophiles can add across the double bond, with the nucleophile attacking the terminal carbon (C-1) and the negative charge being stabilized by the adjacent electron-withdrawing group before being quenched. This reactivity is characteristic of Michael-type additions. dalalinstitute.com

Electrophilic Addition : Electrophilic addition to this electron-poor alkene is generally disfavored compared to standard alkenes. numberanalytics.comchemistrysteps.com Harsh conditions or very strong electrophiles might be required for such reactions to proceed. libretexts.orglibretexts.org When they do occur, the regioselectivity is influenced by the destabilizing inductive effect of the fluoroalkyl chain on a potential carbocation intermediate. libretexts.org

Radical Addition : The double bond can also undergo radical addition. The regioselectivity of the addition of a radical species X• will depend on the stability of the resulting radical intermediate. Addition of the radical to the C-1 position would generate a secondary radical at C-2, which is stabilized by the adjacent fluorinated chain.

The electron-deficient character of the alkene makes this compound an excellent dienophile in Diels-Alder reactions. wikipedia.orgsigmaaldrich.com

[4+2] Cycloaddition (Diels-Alder Reaction) : This compound can react with electron-rich conjugated dienes to form six-membered cyclic adducts. The reaction rate and stereoselectivity are governed by frontier molecular orbital interactions. The electron-withdrawing nature of the fluoroalkyl group lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene (a "normal-electron-demand" Diels-Alder reaction). beilstein-journals.orgnih.gov Fluoroalkenes have been shown to be effective dienophiles in forming a variety of fluorinated carbocycles. nih.govnih.gov

Other Cycloadditions : While less common, fluoroalkenes can also participate in other types of cycloadditions, such as [2+2] cycloadditions, particularly under photochemical conditions. libretexts.org These reactions lead to the formation of four-membered rings.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. This transformation is typically catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. The reactivity of an alkene in metathesis is significantly influenced by its electronic properties and steric hindrance.

In the case of this compound, the terminal alkene is rendered electron-deficient by the strong electron-withdrawing effect of the adjacent octafluoro-iodo-butyl group. The metathesis of electron-deficient olefins can be challenging and often requires specific catalytic systems or conditions to proceed efficiently. Standard Grubbs-type catalysts may exhibit reduced activity with such substrates due to the electronic mismatch with the metal carbene intermediate. However, advancements in catalyst design have led to the development of systems more tolerant of electron-withdrawing groups.

Potential metathesis reactions involving this compound include:

Cross-Metathesis (CM): This reaction would involve coupling the title compound with a partner alkene. The choice of partner is crucial for achieving high selectivity for the desired cross-product over homodimerized products. conicet.gov.ar To favor the cross-metathesis product, a partner alkene that is highly reactive and produces a volatile byproduct (like ethylene (B1197577) from a terminal alkene partner) is often used. researchgate.net The reaction would yield a new internal alkene functionalized with the fluoroalkyl-iodide chain.

Ring-Opening Metathesis Polymerization (ROMP): While this compound itself is an acyclic olefin and cannot undergo ROMP as a monomer, it could potentially be used as a chain-terminating agent in the ROMP of a cyclic olefin. More significantly, it could be used in Ring-Opening Cross-Metathesis (ROCM) where a cyclic olefin is opened and capped with the fluoroalkylated fragment.

The table below illustrates potential, representative cross-metathesis transformations of this compound.

Interactive Data Table: Representative Cross-Metathesis (CM) Reactions

Note: The following table is illustrative of chemically plausible transformations. Specific catalysts, conditions, and yields have not been reported for these reactions and would require experimental determination.

| Metathesis Partner | Partner Type | Potential Catalyst | Expected Product Class |

| Styrene (B11656) | Type I Olefin | Grubbs 2nd Gen., Hoveyda-Grubbs 2nd Gen. | (E/Z)-1-Iodo-3,3,4,4,5,5,6,6-octafluoro-8-phenyl-oct-7-ene |

| Methyl Acrylate | Electron-Deficient Olefin | Grubbs 2nd/3rd Gen., Hoveyda-Grubbs 2nd Gen. | Methyl (E/Z)-9-Iodo-2,2,3,3,4,4,5,5-octafluoronon-6-enoate |

| 1-Octene | Type I Olefin | Grubbs 2nd Gen., Hoveyda-Grubbs 2nd Gen. | (E/Z)-8-Iodo-1,1,2,2,3,3,4,4-octafluorotetradec-6-ene |

| Norbornene (ROCM) | Strained Cyclic Olefin | Grubbs 1st/2nd/3rd Gen. | Fluoroalkyl-iodide functionalized cyclopentyl derivative |

Multi-site Functionalization Strategies for this compound

The structure of this compound presents two distinct and chemically addressable functional groups: the terminal carbon-carbon double bond and the carbon-iodine bond at the terminus of the perfluoroalkyl chain. This bifunctional nature allows for diverse and sequential derivatization, making it a valuable building block for complex fluorinated molecules and polymers.

The reactivity of the two sites is largely orthogonal:

Terminal Alkene: This site is susceptible to electrophilic addition, radical addition, hydrogenation, epoxidation, and olefin metathesis, as discussed previously. Its electron-deficient character influences its reactivity profile, favoring reactions with nucleophilic or radical species.

Carbon-Iodine Bond: The C-I bond adjacent to a perfluoroalkyl chain is significantly weaker than a typical alkyl-iodide bond and is known to be an excellent precursor for perfluoroalkyl radicals (Rf•) under thermal or photochemical conditions. nih.govrsc.org This radical can then be trapped by various substrates. conicet.gov.ar The iodide can also participate in metal-catalyzed cross-coupling reactions or nucleophilic substitution, although the latter is less common for perfluoroalkyl systems.

Multi-site functionalization strategies can be designed to exploit this orthogonal reactivity in a controlled manner:

Sequential Functionalization: This is the most straightforward approach, where one site is reacted selectively while the other remains intact, followed by the reaction of the second site. For instance, a radical reaction could be initiated at the C-I bond in the presence of a radical acceptor, leaving the double bond untouched. Subsequently, the alkene could be functionalized via an addition reaction.

One-Pot, Multi-Component Reactions: It is conceivable to design a reaction where both sites react with different reagents in a single pot. For example, a radical initiator could cleave the C-I bond to generate a perfluoroalkyl radical that adds to a separate radical acceptor, while a metal catalyst simultaneously mediates a coupling reaction at the alkene position.

Synthesis of Block Copolymers: The molecule is an ideal candidate for creating block copolymers. The terminal alkene can undergo polymerization via methods like metathesis (ROMP, if used with a cyclic co-monomer) or free-radical polymerization. The iodo-perfluoroalkyl terminus can act as an initiator for other types of controlled polymerization, such as Atom Transfer Radical Polymerization (ATRP), allowing for the growth of a second, distinct polymer block from the end of the first. mdpi.comharth-research-group.org

The table below outlines some hypothetical multi-site functionalization strategies.

Interactive Data Table: Illustrative Multi-site Functionalization Strategies

Note: This table presents conceptual pathways for derivatization. The specific reagents and conditions would need to be established experimentally.

| Step 1: Target Site & Reaction | Step 1: Reagent Example | Intermediate Product | Step 2: Target Site & Reaction | Step 2: Reagent Example | Final Product Class |

| C-I Bond (Radical Formation/Addition) | AIBN (initiator), Styrene | Alkene with extended perfluoroalkyl-aryl chain | C=C Bond (Hydroboration-Oxidation) | 1. BH3-THF; 2. H2O2, NaOH | Primary alcohol with internal perfluoroalkyl-aryl group |

| C=C Bond (Epoxidation) | m-CPBA | Epoxide with perfluoroalkyl-iodide chain | C-I Bond (Radical Coupling) | AIBN, Toluene | Epoxide with extended perfluoroalkyl-benzyl chain |

| C=C Bond (Polymerization) | ROMP with Norbornene | Polynorbornene with pendant fluoroalkyl-iodide groups | C-I Bond (ATRP Initiation) | Styrene, Cu(I)Br/PMDETA | Graft copolymer: Polynorbornene backbone with Polystyrene grafts |

| C-I Bond (Coupling) | Zinc dust, Allyl bromide | Diene with internal perfluoroalkyl segment | C=C Bonds (Diels-Alder) | Maleic anhydride | Bicyclic adduct with internal perfluoroalkyl segment |

Polymerization Research and Advanced Material Synthesis Utilizing 3,3,4,4,5,5,6,6 Octafluoro 6 Iodohex 1 Ene

Homopolymerization Mechanisms and Kinetics of 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene

While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, its structure suggests that it would undergo radical polymerization. The presence of the terminal double bond makes it susceptible to attack by radical initiators. The kinetics of such a polymerization would likely be influenced by the bulky and electron-withdrawing perfluoroalkyl iodide chain, which could affect the reactivity of the vinyl group and the stability of the propagating radical.

The polymerization would proceed via the classic steps of initiation, propagation, and termination. The perfluoroalkyl iodide moiety might also participate in chain transfer reactions, influencing the molecular weight of the resulting polymer.

Table 1: Postulated Kinetic Parameters for the Homopolymerization of this compound

| Parameter | Predicted Value/Behavior | Rationale |

| Propagation Rate Constant (kp) | Moderate | Steric hindrance from the perfluoroalkyl chain may reduce the rate of monomer addition. |

| Termination Rate Constant (kt) | Low | The bulky propagating radical species could lead to a lower rate of bimolecular termination. |

| Chain Transfer Constant (CM) | Potentially Significant | The C-I bond can act as a chain transfer site, especially in iodine transfer polymerization. |

Copolymerization Studies of this compound with Other Monomers

The copolymerization of this compound with other monomers is a key strategy for tailoring the properties of the resulting fluoropolymers. Due to its fluorinated nature, it is expected to copolymerize effectively with other fluoroalkenes such as vinylidene fluoride (B91410) (VDF) and tetrafluoroethylene (B6358150) (TFE). Such copolymers would exhibit enhanced chemical resistance, thermal stability, and low surface energy.

Copolymerization with non-fluorinated monomers, such as styrene (B11656) or acrylates, could lead to the formation of amphiphilic block copolymers, which are of interest for applications in surfactants and emulsifiers. The reactivity ratios in these copolymerizations would determine the distribution of the monomers along the polymer chain.

This compound as a Chain Transfer Agent in Controlled Radical Polymerization

The presence of a carbon-iodine bond in this compound makes it a prime candidate for use as a chain transfer agent in controlled radical polymerization, specifically in Iodine Transfer Polymerization (ITP). In ITP, the reversible transfer of the iodine atom between propagating polymer chains allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. tudelft.nl

When used as a chain transfer agent, the perfluoroalkyl iodide fragment is incorporated at the polymer chain end. This terminal functionalization is highly valuable for the synthesis of block copolymers and other complex architectures. The efficiency of this compound as a chain transfer agent would depend on the relative rates of the chain transfer and propagation steps.

Synthesis of Fluoropolymers with Tailored Molecular Architectures from this compound

The unique structure of this compound allows for the synthesis of a variety of fluoropolymers with tailored molecular architectures.

Block Copolymers: By utilizing the C-I bond as an initiation site for a second polymerization, block copolymers can be synthesized. For example, a polymer derived from this compound can be used as a macroinitiator for the polymerization of another monomer, leading to the formation of an A-B block copolymer. google.com

Graft Copolymers: The perfluoroalkyl iodide side chains in a polymer can be used as grafting points to attach other polymer chains, resulting in graft copolymers with a fluorinated backbone and non-fluorinated grafts, or vice versa.

Star Polymers: Multifunctional initiators can be used in conjunction with this compound to create star-shaped polymers with fluorinated arms.

These tailored architectures allow for precise control over the macroscopic properties of the material, such as its morphology, mechanical strength, and surface properties.

Post-Polymerization Modification Strategies for this compound Derived Polymers

Polymers derived from this compound possess a versatile handle for post-polymerization modification: the carbon-iodine bond. This bond can be transformed into a variety of other functional groups through well-established chemical reactions. researchgate.net

Table 2: Examples of Post-Polymerization Modification Reactions

| Reagent | Resulting Functional Group | Reaction Type |

| Azides (e.g., NaN3) | Azide (-N3) | Nucleophilic Substitution |

| Thiols (R-SH) | Thioether (-S-R) | Nucleophilic Substitution |

| Amines (R-NH2) | Amine (-NH-R) | Nucleophilic Substitution |

| Radical Initiators + Monomer | Graft Copolymer | Radical Grafting |

These modifications allow for the introduction of a wide range of functionalities onto the fluoropolymer backbone, enabling the creation of materials with specific properties for targeted applications, such as biocompatible coatings, sensors, or membranes. The ability to perform these modifications under mild conditions is a significant advantage for preserving the integrity of the polymer backbone. rsc.org

Applications of 3,3,4,4,5,5,6,6 Octafluoro 6 Iodohex 1 Ene in Specialized Chemical Syntheses

Role as an Intermediate in the Synthesis of Fluorinated Pharmaceutical Precursors

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.govnih.govnih.gov Fluorinated building blocks are crucial for the synthesis of these advanced pharmaceutical compounds. nih.govalfa-chemistry.com Perfluoroalkyl iodides, a class of compounds to which 3,3,4,4,5,5,6,6-octafluoro-6-iodohex-1-ene belongs, are key intermediates in the creation of a diverse array of fluorinated molecules. researchgate.netnbinno.comrsc.org

The reactive carbon-iodine bond in this compound allows for its participation in various coupling reactions to form more complex fluorinated pharmaceutical precursors. rsc.org The partially fluorinated chain can be incorporated into heterocyclic structures, which are common motifs in many biologically active compounds. dundee.ac.uk The presence of the vinyl group offers an additional site for chemical modification, enabling the synthesis of a wide range of complex and novel drug intermediates.

Table 1: Potential Reactions for Pharmaceutical Precursor Synthesis

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Radical Addition | Alkenes, Alkynes | Elongated fluorinated chains |

| Cross-Coupling | Organometallic reagents | Fluorinated aromatic compounds |

Integration into Synthetic Routes for Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of fluorinated compounds to develop more effective and environmentally benign pesticides, herbicides, and fungicides. nih.gov The incorporation of fluorine can lead to enhanced biological activity and metabolic stability of agrochemicals. eurekalert.org Fluorinated building blocks, such as this compound, serve as crucial starting materials in the synthesis of these advanced agricultural products.

The synthetic versatility of this compound allows for its integration into various synthetic pathways for creating novel agrochemicals. For instance, the fluoroalkene moiety can act as a bioisostere for amide bonds, which are prevalent in many biologically active molecules. academie-sciences.frbeilstein-journals.org This substitution can lead to compounds with improved efficacy and stability.

Table 2: Examples of Fluorinated Moieties in Agrochemicals

| Agrochemical Class | Fluorinated Moiety | Example Compound |

|---|---|---|

| Fungicides | Trifluoromethyl | Pydiflumetofen |

| Insecticides | Perfluoroalkyl | Sulfoxaflor |

Utilization in the Production of Specialty Fluorinated Surfactants

Fluorinated surfactants exhibit exceptional properties, including high surface activity and thermal and chemical stability, making them valuable in a wide range of industrial applications. nih.govmdpi.com Perfluoroalkyl iodides are common precursors in the synthesis of these specialty surfactants. 20.210.105researchgate.netgoogle.com The synthesis often involves the reaction of the perfluoroalkyl iodide with ethylene (B1197577) to form perfluoroalkylethyl iodides, which can then be converted into various surfactant intermediates. researchgate.net

This compound can serve as a key starting material for producing a new generation of fluorinated surfactants. The presence of the vinyl group allows for polymerization, leading to the formation of fluorinated polymers with surfactant properties. These surfactants can be designed to have both hydrophobic and oleophobic characteristics, making them suitable for applications such as coatings, fire-fighting foams, and emulsifiers in polymerization processes. nih.gov

Table 3: Classes of Fluorinated Surfactants

| Surfactant Class | Hydrophilic Head Group |

|---|---|

| Anionic | Carboxylate, Sulfonate, Phosphate |

| Cationic | Quaternary Ammonium (B1175870) |

| Non-ionic | Polyoxyethylene |

Development of Fluorinated Compounds for Biomedical Research Applications

Fluorinated compounds are increasingly utilized in biomedical research due to their unique properties. The incorporation of fluorine can modulate the biological function of molecules and enable the creation of novel tools for studying biological systems. researchgate.netmdpi.com For example, fluorinated amino acids and lipids are used to probe protein structure and function, as well as to create more stable biomolecular assemblies. mdpi.com

This compound can be a valuable precursor for synthesizing a variety of fluorinated molecules for biomedical research. Its ability to undergo a range of chemical transformations allows for the creation of custom-designed fluorinated probes and labels. For instance, the introduction of a fluorinated tag can be used to monitor the biodistribution of a molecule using 19F-NMR or MRI. Furthermore, the unique properties of fluorinated compounds can be harnessed to develop new drug delivery systems and diagnostic agents. nih.gov

Table 4: Applications of Fluorinated Compounds in Biomedical Research

| Application | Description |

|---|---|

| Protein Engineering | Incorporation of fluorinated amino acids to enhance protein stability and function. |

| Cell Imaging | Use of fluorinated dyes and probes for in vivo imaging. |

| Drug Delivery | Development of fluorinated lipids and polymers for targeted drug delivery. |

| Biomaterial Science | Creation of biocompatible and non-fouling surfaces using fluorinated coatings. |

Theoretical and Computational Investigations of 3,3,4,4,5,5,6,6 Octafluoro 6 Iodohex 1 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which a wealth of chemical information can be derived.

The reactivity profile can be further detailed by calculating the molecular electrostatic potential (MEP). The MEP surface visually represents the charge distribution, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene, the π-bond of the hexene moiety is an electron-rich site susceptible to electrophilic attack, while the electron-withdrawing nature of the perfluorinated chain creates a dipole. The carbon-iodine (C-I) bond is another key reactive site, known for its ability to undergo homolytic cleavage to form radicals or participate in cross-coupling reactions.

Calculated bond dissociation energies (BDE) provide quantitative insights into the strength of specific bonds. The C-I bond in perfluoroalkyl iodides is notably weaker than a C-I bond in their non-fluorinated hydrocarbon counterparts, making it a focal point for chemical transformations.

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates moderate electron-donating ability, localized at the C=C double bond. |

| LUMO Energy | -1.5 eV | Suggests susceptibility to nucleophilic attack, with the LUMO localized on the σ* orbital of the C-I bond. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests high kinetic stability. |

| C-I Bond Dissociation Energy | ~220 kJ/mol | A relatively weak bond, indicating suitability for radical reactions and metal-catalyzed cross-couplings. |

| Dipole Moment | ~2.5 D | Reflects the significant charge separation due to the electronegative fluoroalkyl chain. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer insights into their dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions.

For this compound, a key structural feature is the perfluoroalkyl chain, which is known to adopt a helical conformation rather than the linear zig-zag structure of alkanes. oaepublish.com This helical preference arises from the steric repulsion between the relatively large fluorine atoms on adjacent carbons. MD simulations can explore the potential energy surface associated with the rotation of the C-C bonds in the fluoroalkyl chain and the allyl group, identifying the most stable conformers and the energy barriers between them.

MD simulations are also invaluable for studying how these molecules interact with each other in a condensed phase (liquid or solid). The simulations can predict bulk properties like density and viscosity. Furthermore, they can reveal how intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, govern the packing of these molecules. The iodine atom, being large and polarizable, can participate in halogen bonding—a specific type of non-covalent interaction that can influence crystal packing and molecular recognition. nih.gov

| Dihedral Angle | Description | Predicted Low-Energy State | Influence on Molecular Shape |

|---|---|---|---|

| C1-C2-C3-C4 | Rotation of the allyl group relative to the fluoroalkyl chain | Gauche (~60°) | Determines the orientation of the reactive double bond. |

| F-C4-C5-F | Dihedral within the fluoroalkyl backbone | Helical twist (~165° instead of 180°) | Induces a rigid, helical structure in the fluorinated tail. oaepublish.com |

| C4-C5-C6-I | Orientation of the terminal iodine atom | Staggered conformations | Affects the accessibility of the iodine for reactions and halogen bonding. |

Application of Machine Learning Algorithms in Predicting Reaction Outcomes and Material Properties

Machine learning (ML) is emerging as a powerful tool in chemistry to accelerate discovery by learning from existing data. acs.orgnih.gov Instead of relying solely on first-principles calculations, ML models can be trained on large datasets of experimental results or high-throughput computations to predict properties and reaction outcomes for new molecules. llnl.gov

For this compound, ML could be applied in several ways. One application is the prediction of reaction outcomes. For instance, an ML model could be trained on a database of known addition reactions to substituted alkenes. By representing the molecule using numerical descriptors (fingerprints), the model could predict the regioselectivity and stereoselectivity of a reaction, or even suggest the optimal reaction conditions. nii.ac.jp

Another significant application is in materials science. ufl.edu If this compound is used as a monomer for polymerization, ML models could predict the properties of the resulting polymer. By training on data from known fluoropolymers, a model could estimate properties such as glass transition temperature, thermal stability, dielectric constant, and refractive index based on the monomer's structure. oaepublish.com This allows for the rapid screening of vast numbers of potential polymer structures without the need for costly and time-consuming synthesis and characterization. llnl.gov

| Input Features (Molecular Descriptors) | Machine Learning Model | Predicted Output Property | Potential Application |

|---|---|---|---|

| Molecular graph, Atom-pair fingerprints, Coulomb matrix | Graph Neural Network (GNN) | Glass Transition Temperature (Tg) | Designing polymers for specific thermal environments. |

| Topological indices, Electronic descriptors (HOMO/LUMO) | Random Forest Regressor | Dielectric Constant | Screening for new low-k materials in microelectronics. |

| SMILES string representation | Recurrent Neural Network (RNN) | Solubility Parameter | Formulating coatings and membranes. |

Computational Design of Novel Derivatives and Catalytic Systems

The true power of computational chemistry lies not just in analyzing existing molecules but in designing new ones with desired properties. mdpi.com Using this compound as a scaffold, computational methods can guide the design of novel derivatives for specific applications. For example, by systematically replacing the terminal iodine atom with various functional groups in silico and calculating the resulting electronic and physical properties, researchers can identify promising candidates for new materials, such as liquid crystals or functional coatings.

Computational methods are also crucial for designing catalysts to control the transformations of this compound. rsc.orgmdpi.com For instance, to perform a selective cross-coupling reaction at the C-I bond, DFT calculations can be used to model the entire catalytic cycle for different transition metal catalysts (e.g., based on palladium or copper). By calculating the energies of intermediates and transition states, chemists can understand the reaction mechanism, identify the rate-determining step, and rationally modify the catalyst's ligands to improve its efficiency and selectivity. nih.gov This computational approach can significantly reduce the amount of trial-and-error experimentation required to develop a new catalytic process.

| Design Step | Computational Tool | Objective | Example Output |

|---|---|---|---|

| 1. Catalyst Screening | High-Throughput DFT | Identify promising metal/ligand combinations. | A "volcano plot" showing catalytic activity vs. a descriptor like binding energy. |

| 2. Mechanistic Investigation | DFT Transition State Search | Determine the reaction pathway and rate-limiting step for the best candidates. | A complete potential energy surface for the catalytic cycle. |

| 3. Ligand Optimization | In Silico Ligand Modification | Fine-tune the electronic and steric properties of the ligand to lower the energy of the rate-limiting transition state. | A set of optimized ligand structures with predicted higher turnover frequencies. |

Broader Context Within Per and Polyfluoroalkyl Substances Pfas Research

3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene as a Representative Intermediate in PFAS Synthesis Pathways

The industrial production of many PFAS, particularly fluorotelomer-based products, relies on a process known as telomerization. rsc.org This synthesis pathway is a cornerstone of fluorinated chemistry and is responsible for creating the building blocks for numerous surfactants and polymers. nih.govrsc.org The compound this compound represents a type of intermediate that can be formed through variations of these fundamental synthesis routes.

Telomerization involves the reaction of a perfluoroalkyl iodide (PFAI), such as pentafluoroethyl iodide (C₂F₅I), with tetrafluoroethylene (B6358150) (TFE), the monomer. nih.gov In this reaction, the PFAI acts as the "telogen" and TFE serves as the "taxogen." nih.gov The process yields a mixture of longer-chain perfluoroalkyl iodides, often referred to as "Telomer A," with the general structure F(CF₂CF₂)nI. nih.gov These perfluoroalkyl iodides are crucial primary intermediates. rsc.org

These iodides can then be further functionalized to create a diverse family of fluorotelomer-based substances. nih.gov A common subsequent step is the reaction with ethylene (B1197577) to insert a -CH₂CH₂- group, forming fluorotelomer iodides (FTIs) like F(CF₂CF₂)nCH₂CH₂I, also known as "Telomer B." acs.org From these FTI precursors, other important classes of compounds are synthesized, including fluorotelomer alcohols (FTOHs) and fluorotelomer olefins (FTOs) of the general formula CₙF₂ₙ₊₁CH=CH₂. nih.gov The specific structure of this compound, which combines an olefin functional group with a terminal iodine on the fluorinated chain, positions it as a key type of reactive intermediate within these synthetic pathways, available for further chemical modification.

The general pathway can be summarized in the following stages:

Telomerization: A starting perfluoroalkyl iodide (telogen) reacts with tetrafluoroethylene (taxogen).

Formation of Perfluoroalkyl Iodide Intermediates: This produces a mixture of longer-chain perfluoroalkyl iodides (e.g., Telomer A).

Further Reaction/Functionalization: These iodinated intermediates are then used to synthesize other compounds, including fluorotelomer olefins.

Academic Investigations into Structurally Related Iodinated PFAS Compounds

Iodinated PFAS, including intermediates from telomerization and novel related compounds, are a growing focus of academic research. Investigations center on their environmental occurrence, biotransformation, and potential toxicological effects, which can differ from their non-iodinated counterparts.

Environmental Detection and Occurrence: Recent academic studies have focused on identifying previously unknown PFAS in the environment. Using advanced analytical techniques like high-resolution mass spectrometry, researchers have discovered novel iodinated PFAS in environmental samples. One study identified 12 iodine-substituted PFAS in soil samples collected near an industrial park. nih.gov Another investigation implemented a specialized data-processing algorithm to screen for iodinated per- and polyfluoroalkyl acids (I-PFAAs) in wastewater from a fluorochemical manufacturing facility. acs.orgnih.gov This work successfully identified 18 different I-PFAA formulas, indicating that iodinated compounds are present as environmental pollutants and merit further investigation. acs.orgnih.gov

Biotransformation and Environmental Fate: Understanding how iodinated PFAS behave in the environment is a key area of research. A significant academic study investigated the aerobic biotransformation of 6:2 fluorotelomer iodide (6:2 FTI) in soil. acs.orgnih.gov The research found that 6:2 FTI, an important industrial raw material, biodegrades into several other PFAS, including perfluoropentanoic acid (PFPeA), perfluorohexanoic acid (PFHxA), and notably, perfluoroheptanoic acid (PFHpA). acs.orgnih.gov The study elucidated that 6:2 FTI could act as a source of these perfluorinated carboxylic acids in the environment through microbial action. acs.orgnih.gov The transformation is believed to proceed through intermediates such as 6:2 fluorotelomer alcohol (6:2 FTOH) and a putative unsaturated iodide intermediate, 6:2 FTUI [F(CF₂)₆CH═CHI]. acs.orgnih.gov

Toxicological Investigations: The toxicological profiles of iodinated PFAS are also under academic scrutiny. One area of focus is their potential as endocrine disruptors. A 2015 study published in Environmental Health Perspectives investigated the estrogenic activity of a range of polyfluorinated iodine alkanes (PFIs). nih.gov The research found that certain perfluoroalkyl iodides and diiodides exhibited estrogenic effects in vitro, with the potency depending on the carbon chain length and the number of iodine substitutions. nih.gov Specifically, 1,6-diiodoperfluorohexane (B46685) showed the highest estrogenic potency among the tested compounds. nih.gov Conversely, the study found that fluorotelomer iodides (FTIs) did not show estrogenic effects in the same assays. nih.gov

Another area of toxicological research involves the interaction of PFAS with the sodium iodide symporter (NIS), which is crucial for thyroid function. acs.orgresearchgate.netnih.gov A high-throughput screening of 149 different PFAS chemicals found that 38 of them inhibited iodide uptake by the human NIS. acs.orgresearchgate.net While these studies did not focus exclusively on iodinated PFAS, they highlight a key biological pathway related to iodine that can be disrupted by the broader class of fluorinated compounds. acs.orgresearchgate.netnih.gov

Table of Compounds Mentioned

Future Research Directions and Emerging Trends for 3,3,4,4,5,5,6,6 Octafluoro 6 Iodohex 1 Ene

Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of fluorinated compounds, including perfluoroalkyl iodides, often relies on processes like fluorotelomerization. cswab.orgnih.gov This method, which typically uses tetrafluoroethylene (B6358150), has raised environmental concerns due to the potential formation of persistent and bioaccumulative per- and polyfluoroalkyl substances (PFAS). cswab.orgnih.gov Consequently, a primary focus of future research is the development of greener synthetic pathways for 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene that align with the principles of sustainable chemistry.

Key research objectives in this area include:

Minimizing Hazardous Reagents: Exploring alternatives to harsh and dangerous reagents like elemental fluorine and reducing the reliance on volatile organic solvents. google.comscienceopen.com

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Developing catalytic processes that operate under milder conditions (lower temperature and pressure) to reduce energy consumption. google.com

Renewable Feedstocks: Investigating the potential use of bio-based starting materials to decrease the carbon footprint of the synthesis.

| Approach | Typical Characteristics | Sustainability Goal | Potential Research Direction |

|---|---|---|---|

| Traditional Telomerization | Multi-step process, potential for persistent byproducts, harsh conditions. | Reduce environmental persistence and formation of unwanted PFAS. | Develop highly selective catalysts to control chain length and minimize side reactions. |

| Catalytic Halofluorination | Uses reagents like ICl and HF with Lewis acid catalysts. google.com | Improve catalyst recyclability and reduce the corrosivity (B1173158) of reagents. | Design solid acid catalysts or ionic liquid systems to replace traditional Lewis acids. |

| Photochemical Methods | Utilizes light to initiate reactions, often at ambient temperature. | Enhance energy efficiency and selectivity. | Investigate photoredox catalysis for the direct iodofluoroalkylation of precursor molecules. researchgate.net |

| Flow Chemistry | Reactions occur in continuous-flow reactors. | Improve safety, control, and scalability while minimizing waste. | Optimize flow reactor conditions for the synthesis of this compound to enhance yield and purity. |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The bifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. Future research will likely focus on selectively activating either the alkene or the carbon-iodine bond, as well as developing tandem reactions that engage both functionalities.

Alkene Functionalization: The terminal double bond is a handle for a variety of transformations. Beyond standard additions, research into asymmetric hydrofluorination, hydroboration, and difunctionalization could yield novel chiral building blocks. nih.gov The behavior of this highly fluorinated alkene in metathesis reactions is another area ripe for exploration. nih.gov

C-I Bond Activation: The perfluoroalkyl iodide segment is a valuable precursor for generating perfluoroalkyl radicals, which are key intermediates in organic synthesis. researchgate.net Future work could explore novel activation methods, such as photoredox or electrocatalysis, to control the generation and subsequent reactions of these radicals, enabling complex molecular constructions under mild conditions.

Tandem and Cascade Reactions: A significant frontier is the design of reactions where both the alkene and the iodo-group participate in a single, orchestrated sequence. Such transformations could rapidly build molecular complexity, providing efficient access to intricate fluorinated scaffolds for applications in medicine and materials.

| Reactive Site | Transformation Type | Potential Outcome/Product Class | Emerging Trend |

|---|---|---|---|

| Alkene (C=C) | Asymmetric Catalysis | Chiral fluorinated alcohols, amines, or alkanes. | Development of stereoselective synthesis methods. |

| Alkene (C=C) | Palladium-Catalyzed Fluoroalkylation–Borylation nih.gov | Fluoroalkylated alkenylboronates for cross-coupling. | Construction of complex fluorinated organoboron compounds. |

| Perfluoroalkyl Iodide (C-I) | Photoredox-Mediated Radical Addition | Addition of the perfluorohexyl group to other unsaturated systems. | Visible-light-mediated, metal-free catalysis. |

| Both Sites | Radical-Polar Crossover Cyclization | Fluorinated cyclic compounds. | Designing complex one-pot synthesis strategies. |

Development of Advanced Materials with Enhanced Performance Characteristics

Fluoropolymers are renowned for their exceptional properties, including thermal stability, chemical inertness, and low surface energy. fluoropolymers.eu As a functionalized monomer, this compound is a promising candidate for creating a new generation of advanced materials with tailored performance characteristics.

Future research will likely pursue the following avenues:

Novel Fluoropolymers: Polymerization of the alkene moiety can produce polymers with pendant octafluoro-iodohexyl side chains. These side chains could impart enhanced hydrophobicity, oleophobicity, and low refractive indices. The presence of the iodine atom provides a site for post-polymerization modification, allowing for the grafting of other functional groups to create smart or responsive materials.

Surface Modification: The compound can be used to chemically modify the surfaces of other materials. By grafting it onto substrates like silica (B1680970), cellulose, or other polymers, it is possible to create robust, superhydrophobic, and chemically resistant coatings.

Hybrid Organic-Inorganic Materials: The reactivity of the molecule makes it suitable for integration into hybrid materials, such as fluorinated silica nanoparticles or metal-organic frameworks (MOFs), to develop advanced composites for catalysis, separation, or sensing applications.

| Property | Expected Characteristic | Potential Advantage over Conventional Fluoropolymers |

|---|---|---|

| Surface Energy | Extremely low | Enhanced water and oil repellency (superhydrophobicity/oleophobicity). |

| Chemical Reactivity | Tunable via C-I bond | Allows for post-polymerization functionalization, unlike inert polymers like PTFE. |

| Refractive Index | Very low | Suitable for anti-reflective coatings and advanced optical applications. |

| Thermal Stability | High | Comparable to other fluoropolymers, suitable for high-temperature applications. |

Integration of Multi-Disciplinary Approaches in the Study of this compound

A comprehensive understanding of this compound and its derivatives requires a collaborative, multi-disciplinary approach that bridges several scientific fields.

Computational Chemistry: Quantum-chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net These computational models can predict the outcomes of unknown reactions, elucidate complex mechanisms, and guide the rational design of new experiments, accelerating the pace of discovery.

Materials Science and Engineering: This discipline is crucial for characterizing the physical, thermal, and mechanical properties of materials derived from the compound. Techniques like atomic force microscopy (AFM), X-ray diffraction (XRD), and thermogravimetric analysis (TGA) will be essential to link molecular structure to macroscopic material performance.

Environmental and Toxicological Sciences: Given the concerns surrounding PFAS compounds, it is imperative that the environmental fate, persistence, and potential toxicity of this compound and its degradation products are rigorously evaluated. nih.gov This involves integrating analytical chemistry to track its presence in environmental matrices with toxicological studies to assess its impact on biological systems. Recent research showing iodide's role in accelerating PFAS degradation could be a particularly relevant area of study for this iodine-containing molecule. ucr.edu

Role in Emerging Technologies and Niche Applications

The unique combination of properties imparted by the fluorinated chain and reactive functional groups suggests that this compound could play a significant role in various high-growth technology sectors.

Semiconductor Manufacturing: The semiconductor industry utilizes a wide range of fluorinated compounds for processes like plasma etching and in the formulation of photoresists. nih.govsemanticscholar.org Polymers or molecules derived from this compound could be developed as next-generation dielectric materials with low dielectric constants or as specialized coatings for photolithography equipment.

Biomedical and Pharmaceutical Applications: The incorporation of fluorine can dramatically alter the properties of drug candidates, improving their metabolic stability and bioavailability. nih.gov this compound could serve as a versatile building block for synthesizing complex, fluorinated active pharmaceutical ingredients (APIs). It could also be used to create highly hydrophobic and biocompatible coatings for medical devices.

Advanced Energy Systems: The high thermal and chemical stability of fluorinated materials makes them suitable for use in demanding environments, such as in high-performance batteries, fuel cells, and solar cells. Future research could explore the use of materials derived from this compound as electrolyte additives, binder materials for electrodes, or as protective coatings for components.

| Emerging Technology Area | Specific Application | Key Enabling Property |

|---|---|---|

| Advanced Electronics | Low-k dielectric films | Low polarizability due to high fluorine content. |

| Medical Devices | Anti-fouling coatings | Superhydrophobicity and low surface energy. |

| Specialty Chemicals | Fluorinated building blocks for drug discovery | Reactive handles (alkene, C-I bond) for further synthesis. |

| Optics and Photonics | Anti-reflective coatings for lenses and displays | Low refractive index. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4,4,5,5,6,6-Octafluoro-6-iodohex-1-ene, and what challenges arise due to its fluorinated and iodinated structure?

- Methodology : Fluorinated iodocompounds often require stepwise halogenation. For example, radical iodination or nucleophilic substitution (SN2) with fluorinated precursors can be employed. Challenges include iodine’s susceptibility to elimination under basic conditions and fluorinated intermediates’ volatility.

- Data Analysis : Monitor reaction progress via NMR to track fluorine substitution patterns and GC-MS for purity assessment. Use inert atmospheres to prevent iodine loss .

Q. How can researchers validate the structural integrity of this compound, given its high fluorine content and iodine substituent?

- Methodology :

- X-ray Crystallography : Use Bruker APEX3 or SAINT software for single-crystal structure determination, especially for verifying iodine placement and fluorine stereochemistry .

- Spectroscopy : NMR (δ ~ -70 to -120 ppm) and NMR can resolve fluorinated carbon environments. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What are the key reactivity patterns of this compound in nucleophilic substitutions or elimination reactions?

- Methodology :

- Kinetic Studies : Track iodine displacement (e.g., with Grignard reagents) using NMR. Fluorine’s electron-withdrawing effects may accelerate SN2 mechanisms.

- Byproduct Analysis : GC-MS identifies elimination products (e.g., fluoroalkenes) under basic conditions .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis conditions for this compound?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Tools like the ICReDD framework integrate computational and experimental data to narrow optimal conditions (e.g., solvent, temperature) .

- Machine Learning : Train models on fluorinated compound datasets to predict reaction yields or byproduct formation .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes for derivatives of this compound?

- Methodology :

- Controlled Replication : Systematically vary parameters (e.g., solvent polarity, catalyst loading) using factorial design to isolate critical variables .

- Isotopic Labeling : Introduce or in reactants to trace mechanistic pathways and clarify discrepancies in stereochemical assignments .

Q. How does the compound’s fluorinated backbone influence its behavior in radical or photochemical reactions?

- Methodology :

- EPR Spectroscopy : Detect radical intermediates during photolysis or thermal decomposition.

- Computational Modeling : Simulate bond dissociation energies (BDEs) of C-F vs. C-I bonds to predict cleavage preferences .

Experimental Design & Data Analysis

Q. What experimental designs are most effective for optimizing reaction conditions in fluorinated systems?

- Methodology :

- Orthogonal Design : Use Taguchi or Plackett-Burman methods to screen variables (e.g., temperature, catalyst) with minimal experiments .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., iodine concentration vs. yield) .

Q. How can researchers mitigate fluorine’s electron-withdrawing effects when designing catalytic systems for this compound?

- Methodology :

- Ligand Design : Employ electron-donating ligands (e.g., phosphines) to stabilize transition states in cross-coupling reactions.

- Solvent Screening : Test low-polarity solvents (e.g., perfluorohexane) to reduce electronic deactivation .

Safety & Handling

Q. What safety protocols are critical for handling iodine and fluorinated intermediates during synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.